molecular formula C4H5ClN2S B016881 5-Chloro-3-ethyl-1,2,4-thiadiazole CAS No. 101258-23-5

5-Chloro-3-ethyl-1,2,4-thiadiazole

Cat. No. B016881
CAS RN: 101258-23-5
M. Wt: 148.61 g/mol
InChI Key: NWPLNDNOAIZDHV-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C4H5ClN2S . It has a molecular weight of 148.61 g/mol . The IUPAC name for this compound is 5-chloro-3-ethyl-1,2,4-thiadiazole . The InChI code for this compound is 1S/C4H5ClN2S/c1-2-3-6-4 (5)8-7-3/h2H2,1H3 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-ethyl-1,2,4-thiadiazole consists of a five-membered ring containing one sulfur atom and two nitrogen atoms . The compound also contains a chlorine atom and an ethyl group attached to the thiadiazole ring .


Physical And Chemical Properties Analysis

5-Chloro-3-ethyl-1,2,4-thiadiazole has a molecular weight of 148.61 g/mol . It has a topological polar surface area of 54 Ų . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound are 147.9861970 g/mol .

Scientific Research Applications

Synthesis of Indole Derivatives

5-Chloro-3-ethyl-1,2,4-thiadiazole can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .

Treatment of Cancer Cells

Indole derivatives, which can be synthesized using 5-Chloro-3-ethyl-1,2,4-thiadiazole, have been applied as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in cancer treatment .

Antimicrobial Activity

The 1,3,4-thiadiazole moiety, which includes 5-Chloro-3-ethyl-1,2,4-thiadiazole, has various biological activities, including antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .

Cytotoxic Properties

1,3,4-thiadiazole derivatives, including 5-Chloro-3-ethyl-1,2,4-thiadiazole, have shown cytotoxic properties . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Antiviral Activity

1,3,4-thiadiazole derivatives have been used in the synthesis of antiviral medications . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and viral cells .

Anti-inflammatory Activity

Compounds with a thiadiazole scaffold, such as 5-Chloro-3-ethyl-1,2,4-thiadiazole, have shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Safety and Hazards

Safety data for 5-Chloro-3-ethyl-1,2,4-thiadiazole indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 5-Chloro-3-ethyl-1,2,4-thiadiazole are not mentioned in the literature I retrieved, thiadiazole derivatives are a topic of ongoing research due to their wide range of potential pharmacological activities . Further studies could explore the synthesis, properties, and potential applications of 5-Chloro-3-ethyl-1,2,4-thiadiazole and related compounds.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects . These activities suggest that 5-Chloro-3-ethyl-1,2,4-thiadiazole may interact with various targets, depending on the specific biological context.

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that 5-Chloro-3-ethyl-1,2,4-thiadiazole may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives , it is likely that this compound affects multiple pathways, potentially including those involved in cell growth, inflammation, and immune response.

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, suggesting good bioavailability .

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may exert effects such as inhibition of cell growth, modulation of immune response, and alteration of metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-ethyl-1,2,4-thiadiazole. For instance, the compound should be stored and handled in a well-ventilated area to avoid dust formation and inhalation . Additionally, it should be kept away from strong oxidizing agents and high temperatures or fire sources to prevent potential hazards .

properties

IUPAC Name

5-chloro-3-ethyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLNDNOAIZDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563759
Record name 5-Chloro-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-ethyl-1,2,4-thiadiazole

CAS RN

101258-23-5
Record name 5-Chloro-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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